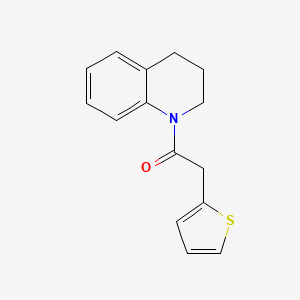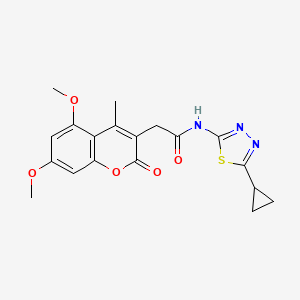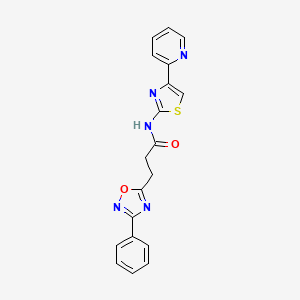![molecular formula C16H14N2O6 B11016493 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11016493.png)
4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an anilino carbonyl group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-5-aminoaniline derivatives.
Scientific Research Applications
4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and anilino groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitroaniline: Shares the nitro and methoxy groups but lacks the phenyl acetate moiety.
4-Methoxy-2-nitroaniline: Similar structure but different positioning of functional groups.
Phenyl acetate derivatives: Compounds with similar ester functional groups but different substituents.
Uniqueness
4-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14N2O6/c1-10(19)24-13-6-3-11(4-7-13)16(20)17-14-9-12(18(21)22)5-8-15(14)23-2/h3-9H,1-2H3,(H,17,20) |
InChI Key |
DBVYKQQHNCXVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11016410.png)
![3-[2-(1H-indol-1-yl)ethyl]-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11016412.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11016413.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11016426.png)

![1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016446.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016449.png)
![N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016457.png)

![(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid](/img/structure/B11016466.png)



![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B11016489.png)
